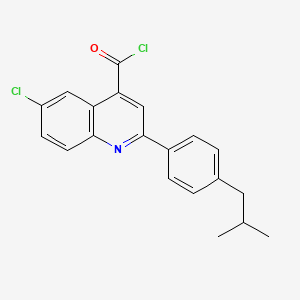

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-20-6) is a quinoline-based acyl chloride derivative characterized by a chloro-substituted quinoline core, a 4-isobutylphenyl group at position 2, and a reactive carbonyl chloride moiety at position 2. This compound is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂), a method commonly employed for carbonyl chloride preparation .

Properties

IUPAC Name |

6-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(22)24)16-10-15(21)7-8-18(16)23-19/h3-8,10-12H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJRMZAHGRLENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166640 | |

| Record name | 6-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-20-6 | |

| Record name | 6-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH, temperature, and the presence of other molecules) and external factors (such as light and temperature). These factors can affect the compound’s stability, its interactions with its targets, and its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and metabolic processes. These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism is an important aspect of its overall biochemical profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters and binding proteins, influencing its localization and accumulation. Understanding these processes is essential for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Biological Activity

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 358.27 g/mol. It features a quinoline core structure with a chlorine atom at the 6-position and a carbonyl chloride group at the 4-position, enhancing its reactivity and potential applications in various biological contexts.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as DNA gyrase.

2. Anticancer Activity

The compound has shown promise in cancer research. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and activating intrinsic apoptotic pathways. For instance, it has been reported to have significant cytotoxic effects against human lung cancer cells (A549) with IC50 values ranging from 5 to 15 μg/mL .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which affects various biochemical pathways critical for cell survival and proliferation. For example, it may interact with cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, potentially leading to disruption of DNA functions and subsequent cell death.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on its anticancer properties revealed that treatment with this compound led to a marked increase in caspase activity, indicating apoptosis in treated cells .

- Case Study 2 : Research on its antimicrobial efficacy demonstrated that the compound could effectively reduce bacterial counts in vitro, supporting its potential use as an antimicrobial agent.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex quinoline derivatives. It undergoes various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution where the chlorine atom can be replaced by amines or thiols.

These reactions lead to the formation of biologically active derivatives that can be explored for therapeutic applications.

Biology

In biological studies, 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride has been investigated for its antimicrobial and antifungal properties. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, contributing to its antibacterial efficacy.

Medicine

Research has highlighted the compound's potential therapeutic effects, including:

- Anticancer Activity : Studies have demonstrated that related quinoline derivatives exhibit significant antitumor properties, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

- Anti-inflammatory Properties : It has shown promise as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with favorable safety profiles in preliminary studies.

Antitumor Activity Evaluation

A study synthesized various quinoline derivatives, including this compound, and evaluated their antitumor efficacy against several cancer cell lines. The results indicated that compounds structurally related to this compound displayed IC50 values that suggest potent anticancer activity.

Inflammation Studies

Research indicated that this compound could effectively reduce inflammation in vitro, positioning it as a potential candidate for developing new anti-inflammatory medications.

Summary of Findings

The applications of this compound span multiple scientific disciplines:

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Antimicrobial and antifungal agent |

| Medicine | Potential anticancer and anti-inflammatory drug |

Comparison with Similar Compounds

Critical Analysis of Evidence

- Data Gaps: Limited biological or safety data exist for the target compound, unlike its carboxylic acid analog .

- Structural Diversity : The evidence covers a broad range of substituents (e.g., methoxy, trifluoromethyl, pyridinyl), but direct comparisons of isobutylphenyl with other bulky groups (e.g., biphenyl in B28 ) are absent.

- Methodological Consistency : NMR and HRMS are standard for characterization , but crystallographic data (e.g., via SHELX ) are lacking for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride, and how can purity be ensured?

- Methodology :

- Step 1 : Start with a Friedländer condensation to form the quinoline core, followed by chlorination at the 6-position using POCl₃ or SOCl₂ under reflux conditions .

- Step 2 : Introduce the 4-isobutylphenyl group via Suzuki-Miyaura coupling, employing Pd(PPh₃)₄ as a catalyst and a boronic acid derivative of isobutylbenzene .

- Step 3 : Activate the 4-position with phosgene (COCl₂) to form the carbonyl chloride moiety.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 8.5–8.7 ppm (quinoline H-5/H-7), δ 7.3–7.6 ppm (aromatic protons from the 4-isobutylphenyl group), and δ 1.2–1.4 ppm (isobutyl methyl groups) .

- ¹³C NMR : A carbonyl carbon signal near δ 165–170 ppm confirms the acyl chloride group .

- IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and 750–800 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. What crystallographic data are available for structurally analogous quinoline derivatives, and how can they inform conformational analysis?

- Methodology :

- Crystal Structure Analysis : Refer to monoclinic systems (e.g., P2₁/n space group) with unit cell parameters (e.g., a = 10.59 Å, b = 8.29 Å, c = 19.19 Å, β = 92.99°) from similar compounds like 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline .

- Computational Modeling : Use density functional theory (DFT) to compare experimental and calculated bond lengths/angles. Software like Gaussian or ORCA can predict torsional angles between the quinoline core and substituents .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology :

- In Silico Screening : Dock the compound into target proteins (e.g., kinases, viral proteases) using AutoDock Vina. Prioritize targets based on quinoline derivatives’ known activities (e.g., anti-HBV in 6-chloro-4-arylquinolines) .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare with control compounds like chloroquine to assess cytotoxicity .

- Modification Strategies : Synthesize analogs with varying substituents (e.g., replacing Cl with F or isobutyl with tert-butyl) to evaluate steric/electronic effects .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodology :

- LC-MS/MS : Detect sub-1% impurities using a Q-TOF mass spectrometer in positive ion mode. Monitor for byproducts like dechlorinated intermediates or unreacted boronic acids .

- Stability Testing : Store the compound under accelerated conditions (40°C/75% RH) for 4 weeks and analyze degradation products via ¹H NMR and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.